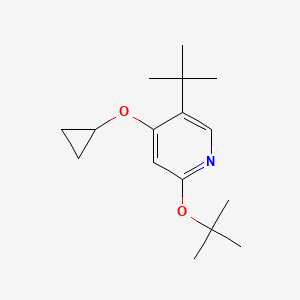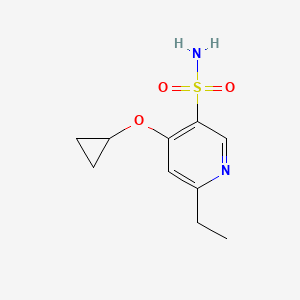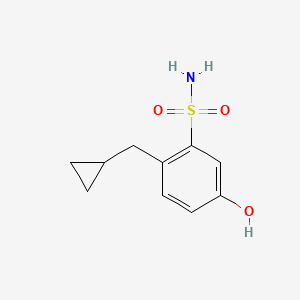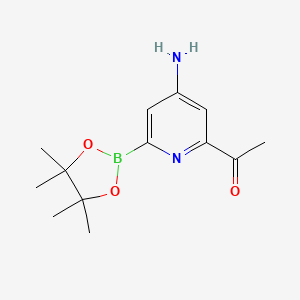
2-Amino-6-formylnicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-formylnicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of an amino group at the second position and a formyl group at the sixth position on the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the methods to synthesize 2-amino-6-formylnicotinic acid involves the photolysis of 2-azidobenzoic acid in the presence of weak bases. The reaction is carried out in aqueous-organic media with the presence of acetates of alkali or alkaline earth metals. The structure of the resulting compound is elucidated by methods of mass and nuclear magnetic resonance spectroscopy .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of photochemical reactions and the manipulation of aromatic azides to create complex heterocyclic skeletons. The potential biological activity of these products enhances the interest in developing novel methods to prepare heterocycles from aromatic azides .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-formylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The amino and formyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield amines or alcohols.
Scientific Research Applications
2-Amino-6-formylnicotinic acid has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies related to enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-amino-6-formylnicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
- 2-Amino-3-formylnicotinic acid
- 2-Amino-4-formylnicotinic acid
- 2-Amino-5-formylnicotinic acid
Comparison: 2-Amino-6-formylnicotinic acid is unique due to the specific positioning of the amino and formyl groups on the nicotinic acid ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the formyl group at the sixth position may enhance its ability to participate in specific chemical reactions and interact with biological targets .
Properties
Molecular Formula |
C7H6N2O3 |
|---|---|
Molecular Weight |
166.13 g/mol |
IUPAC Name |
2-amino-6-formylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6N2O3/c8-6-5(7(11)12)2-1-4(3-10)9-6/h1-3H,(H2,8,9)(H,11,12) |
InChI Key |
BYHOZUWINLMYPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1C=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Acetyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14843463.png)













